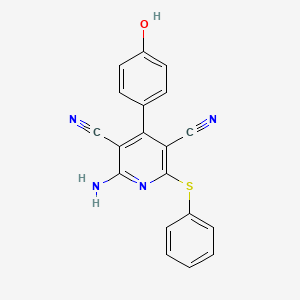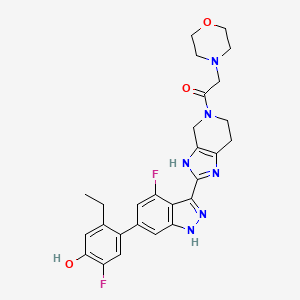
SARS-CoV-2-IN-34
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SARS-CoV-2-IN-34 is a novel compound that has garnered significant attention in the scientific community due to its potential therapeutic applications against the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound is part of a broader class of inhibitors designed to target specific proteins involved in the viral replication process, thereby hindering the virus’s ability to proliferate within the host.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-34 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The synthetic route often starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as nucleophilic substitution, oxidation, and reduction. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts or reagents.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound is optimized to ensure high yield and purity. This involves scaling up the laboratory procedures and implementing advanced techniques such as continuous flow chemistry and automated synthesis. The use of high-throughput screening and process optimization tools helps in identifying the most efficient production methods, minimizing waste, and reducing production costs.
Analyse Des Réactions Chimiques
Types of Reactions
SARS-CoV-2-IN-34 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions are common, where functional groups in the compound are replaced by other groups.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH.
Reduction: Sodium borohydride, lithium aluminum hydride, and similar reducing agents, often in an inert atmosphere to prevent unwanted side reactions.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution, with appropriate solvents and catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Applications De Recherche Scientifique
SARS-CoV-2-IN-34 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential to inhibit viral replication and its effects on cellular processes.
Medicine: Explored as a potential therapeutic agent for treating COVID-19 and other viral infections.
Industry: Utilized in the development of antiviral drugs and diagnostic tools.
Mécanisme D'action
The mechanism of action of SARS-CoV-2-IN-34 involves targeting specific proteins essential for the replication of SARS-CoV-2. The compound binds to the active site of these proteins, inhibiting their function and preventing the virus from replicating. This action disrupts the viral life cycle and reduces the viral load in the host. The molecular targets include the main protease (Mpro) and the RNA-dependent RNA polymerase (RdRp), which are crucial for viral replication.
Comparaison Avec Des Composés Similaires
SARS-CoV-2-IN-34 is compared with other similar compounds to highlight its uniqueness:
Nirmatrelvir: Another protease inhibitor with a similar mechanism of action but different chemical structure.
Remdesivir: An RNA polymerase inhibitor with a broader spectrum of activity but different target specificity.
Favipiravir: Targets the RNA polymerase but has a different chemical composition and pharmacokinetic profile.
The uniqueness of this compound lies in its specific binding affinity and inhibitory potency against SARS-CoV-2 proteins, making it a promising candidate for further development and clinical trials.
Propriétés
Formule moléculaire |
C91H119N13O16S |
|---|---|
Poids moléculaire |
1683.1 g/mol |
Nom IUPAC |
(4S)-4-[3-[[2-[(4S,10S,16S,22S)-6-(4-aminobutanoyl)-4,16,22-tribenzyl-12-(3-cyclohexylpropanoyl)-10-(2-methylpropyl)-18-(2-naphthalen-2-ylacetyl)-2,8,14,20,25-pentaoxo-28-thia-3,6,9,12,15,18,21,24-octazabicyclo[28.2.2]tetratriaconta-1(32),30,33-trien-24-yl]acetyl]amino]propanoylamino]-5-[(2-amino-2-oxoethyl)-(3-carboxypropanoyl)amino]pentanoic acid |
InChI |
InChI=1S/C91H119N13O16S/c1-63(2)46-74-53-103(85(112)37-32-64-18-7-3-8-19-64)60-82(109)98-76(49-66-22-11-5-12-23-66)55-104(88(115)51-69-31-33-70-26-15-16-27-72(70)47-69)61-83(110)97-75(48-65-20-9-4-10-21-65)54-101(58-80(107)94-44-41-79(106)95-73(36-39-89(116)117)52-100(57-78(93)105)86(113)38-40-90(118)119)87(114)42-45-121-62-68-29-34-71(35-30-68)91(120)99-77(50-67-24-13-6-14-25-67)56-102(59-81(108)96-74)84(111)28-17-43-92/h4-6,9-16,20-27,29-31,33-35,47,63-64,73-77H,3,7-8,17-19,28,32,36-46,48-62,92H2,1-2H3,(H2,93,105)(H,94,107)(H,95,106)(H,96,108)(H,97,110)(H,98,109)(H,99,120)(H,116,117)(H,118,119)/t73-,74-,75-,76-,77-/m0/s1 |
Clé InChI |
PJFMHAITNNUMPN-KOYCUUMDSA-N |
SMILES isomérique |
CC(C)C[C@H]1CN(CC(=O)N[C@H](CN(CC(=O)N[C@H](CN(C(=O)CCSCC2=CC=C(C=C2)C(=O)N[C@H](CN(CC(=O)N1)C(=O)CCCN)CC3=CC=CC=C3)CC(=O)NCCC(=O)N[C@@H](CCC(=O)O)CN(CC(=O)N)C(=O)CCC(=O)O)CC4=CC=CC=C4)C(=O)CC5=CC6=CC=CC=C6C=C5)CC7=CC=CC=C7)C(=O)CCC8CCCCC8 |
SMILES canonique |
CC(C)CC1CN(CC(=O)NC(CN(CC(=O)NC(CN(C(=O)CCSCC2=CC=C(C=C2)C(=O)NC(CN(CC(=O)N1)C(=O)CCCN)CC3=CC=CC=C3)CC(=O)NCCC(=O)NC(CCC(=O)O)CN(CC(=O)N)C(=O)CCC(=O)O)CC4=CC=CC=C4)C(=O)CC5=CC6=CC=CC=C6C=C5)CC7=CC=CC=C7)C(=O)CCC8CCCCC8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S,3R,5S,6S,8S,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-2,4,8,16-tetrol](/img/structure/B15140807.png)
![1-methyl-5-[2-(2-methylpropanoylamino)-[1,2,4]triazolo[1,5-a]pyridin-7-yl]-N-(1-phenylethyl)indole-3-carboxamide](/img/structure/B15140815.png)





![1-[(2R)-4-chloro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15140863.png)




